N-(2-methylcyclohexyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
189238-63-9 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-4,8-9,11,13-14H,5-7,10H2,1H3 |
InChI Key |
NPULSXAGHNCZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathway Elucidation
Reductive Amination Strategies for N-(2-methylcyclohexyl)aniline Synthesis
Reductive amination is a powerful and widely used method for the synthesis of amines, including this compound. This process involves the reaction of a carbonyl compound, in this case, 2-methylcyclohexanone (B44802), with aniline (B41778) to form an intermediate imine, which is then reduced to the target amine. This two-step, one-pot reaction is favored for its high atom economy and the frequent use of mild reaction conditions.
Catalytic hydrogenation represents a key strategy for the reduction of the imine intermediate formed during the reductive amination of 2-methylcyclohexanone and aniline. This approach typically utilizes transition metal catalysts, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly efficient variation. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol (often used as the solvent or a co-reactant), which is then used to reduce the imine. For instance, ruthenium complexes have been effectively used to catalyze the N-alkylation of anilines with alcohols. The general mechanism involves the oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. This imine is subsequently reduced by the catalyst, which had retained the hydrogen from the initial alcohol oxidation.
Various catalytic systems have been developed to optimize this process. For example, a manganese(I) catalyst has demonstrated high activity for the N-alkylation of anilines with a broad range of alcohols under mild conditions. Similarly, ferric perchlorate (B79767) adsorbed on silica (B1680970) gel has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired this compound.
An alternative to catalytic hydrogenation for the reduction of the imine intermediate is the use of hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently employed due to their milder nature and greater selectivity for imines over carbonyl groups.
The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H-) from the reducing agent onto the electrophilic carbon atom of the imine C=N double bond. This results in the formation of an amine. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which provides a proton to neutralize the resulting anion.
Recent advancements have focused on developing more efficient and environmentally friendly hydride reduction methods. For example, boric acid-activated sodium borohydride has been used for the clean and chemoselective reduction of imines under solvent-free conditions. The choice of the specific hydride reagent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, in the synthesis of this compound, a mild reducing agent would be preferable to avoid the reduction of the aromatic ring of aniline.
N-Alkylation of Aniline Derivatives with Methylcyclohexyl Halides and Equivalents
Direct N-alkylation of aniline with a suitable 2-methylcyclohexyl electrophile, such as a halide, is another primary route to this compound. This reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of the methylcyclohexyl group and displacing a leaving group.
While the direct alkylation of aniline with a 2-methylcyclohexyl halide is an aliphatic nucleophilic substitution, the principles of nucleophilic aromatic substitution (SNAr) are relevant when considering the reactivity of the aniline nucleophile. The nitrogen atom in aniline is a potent nucleophile due to the lone pair of electrons. The reaction with an alkyl halide proceeds via an SN2 mechanism, leading to the formation of a C-N bond.
The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group on the methylcyclohexyl moiety and the reaction conditions. The use of a base is often necessary to neutralize the hydrogen halide formed as a byproduct and to regenerate the neutral aniline nucleophile.
It is important to note that over-alkylation can be a significant side reaction, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine, this compound.
The efficiency of the N-alkylation of aniline is significantly influenced by both steric and electronic factors.
Steric Hindrance: The presence of the methyl group at the 2-position of the cyclohexyl ring introduces steric bulk around the reaction center. This steric hindrance can impede the approach of the aniline nucleophile, potentially slowing down the rate of the N-alkylation reaction. The conformation of the 2-methylcyclohexyl halide will also play a role, with the equatorial conformer generally being more accessible for nucleophilic attack than the axial conformer. The steric hindrance of the aniline derivative itself can also be a factor, with bulky substituents on the aromatic ring hindering the reaction.
Electronic Effects: The nucleophilicity of the aniline nitrogen is influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) on the aniline ring increase the electron density on the nitrogen atom, making it a more potent nucleophile and thus accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, slowing down the reaction. For instance, a study on ruthenium-catalyzed N-alkylation of anilines with carbohydrate alcohols showed that anilines with electron-withdrawing groups displayed lower reactivity.
Multi-Step Convergent Synthetic Routes Towards this compound Scaffolds
In addition to the direct methods described above, multi-step convergent syntheses can also be employed to construct the this compound scaffold. These routes often involve the synthesis of aniline and 2-methylcyclohexanone or its derivatives as separate building blocks, which are then combined in a final step, typically via reductive amination.
One potential convergent approach could involve the synthesis of a substituted aniline followed by its reaction with 2-methylcyclohexanone. For example, an aniline derivative could be prepared via the reduction of a corresponding nitroarene. This aniline derivative could then be subjected to reductive amination with 2-methylcyclohexanone to yield the final product.
Another strategy could involve the synthesis of 2-methylcyclohexanone from a simpler starting material, such as cyclohexanone, through an alkylation reaction. This tailored ketone could then be used in a reductive amination reaction with aniline.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines. This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering an alternative strategy for constructing aniline derivatives. While not a direct synthesis of this compound, this methodology highlights the potential for developing novel convergent routes to substituted anilines.
The choice of a specific synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for specific stereoisomers of this compound.
Stereoselective and Enantioselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound, a chiral secondary amine, presents a significant challenge in synthetic organic chemistry. The presence of two stereogenic centers in the 2-methylcyclohexyl moiety gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for applications where specific isomeric forms are required. A primary and highly effective method for achieving this is through the asymmetric reductive amination of 2-methylcyclohexanone with aniline. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate, which is then stereoselectively reduced. mdpi.com
The stereochemical outcome of this transformation is heavily dependent on the chiral catalyst employed, the reaction conditions, and the nature of the reducing agent. The development of sophisticated chiral catalysts has been paramount in achieving high levels of stereocontrol in such reactions.
Development of Chiral Catalysts for Asymmetric Amination
The asymmetric amination of ketones, particularly α-substituted cyclic ketones like 2-methylcyclohexanone, has been a focal point of research in asymmetric catalysis. Chiral phosphoric acids (CPAs) have emerged as a powerful class of organocatalysts for these transformations. mdpi.com These Brønsted acids can activate the imine intermediate through hydrogen bonding, creating a chiral environment that directs the approach of the reducing agent to one face of the C=N double bond. princeton.edunih.gov
The general mechanism for a CPA-catalyzed reductive amination involves the formation of an iminium ion, which is then activated by the chiral phosphate (B84403) anion. This ion-pair interaction dictates the stereochemical outcome of the subsequent hydride transfer from a hydrogen source, such as a Hantzsch ester.
While specific data for the asymmetric reductive amination of 2-methylcyclohexanone with aniline is not extensively tabulated in singular reports, extensive research on analogous α-substituted cyclic ketones provides a strong basis for catalyst selection and optimization. For instance, studies on the amination of 2-phenylcyclohexanone (B152291) have demonstrated that the structure of the CPA catalyst is critical for achieving high enantioselectivity. mdpi.com Catalysts with bulky substituents, such as (R)-C8-TCYP, have shown excellent enantioselectivities (up to 97% ee) in the amination of α-aryl cyclic ketones. mdpi.com
Below is a representative table illustrating the performance of different types of chiral catalysts in the asymmetric amination of related cyclic ketones, which serves as a guide for the synthesis of this compound isomers.
| Catalyst Type | Example Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | (R)-C8-TCYP | 2-Phenylcyclohexanone | 38 | 97 | mdpi.com |
| Chiral Phosphoric Acid | (S)-TRIP | 2-Phenylcyclohexanone | Low | - | mdpi.com |
| Iridium Complex | Ir-f-Binaphane | Aryl Ketones | High | Up to 96 | mdpi.com |
| Rhodium Complex | Rh-Chiral Diphosphine | α-Keto Acid Derivatives | 59 | 38 | mdpi.com |
Diastereoselective Control in Cyclohexyl Ring Systems
In the synthesis of this compound, controlling the relative stereochemistry between the C1 (bearing the aniline group) and C2 (bearing the methyl group) carbons is a critical aspect of diastereoselective control. This results in the formation of either cis or trans isomers. The diastereoselectivity is primarily established during the reduction of the imine intermediate formed from 2-methylcyclohexanone and aniline.
The approach of the hydride reducing agent to the imine double bond is influenced by steric factors within the cyclohexyl ring system. The methyl group at the α-position can direct the incoming nucleophile to the opposite face of the ring, a phenomenon known as substrate-controlled diastereoselection. The flexibility of the cyclohexyl ring and the potential for different chair conformations of the imine intermediate further complicate the stereochemical outcome.
Mechanistically, the imine formed from 2-methylcyclohexanone can exist in equilibrium with its enamine tautomer. The stereoselective reduction can proceed through either of these intermediates. The facial selectivity of the reduction is governed by minimizing steric interactions between the incoming hydride, the catalyst, and the substituents on the cyclohexyl ring. For instance, attack from the axial direction might be hindered by axial hydrogens, favoring an equatorial approach, or vice-versa, depending on the conformation of the intermediate.
The choice of catalyst can also play a crucial role in overriding substrate-inherent preferences, leading to catalyst-controlled diastereoselectivity. Chiral catalysts can create a highly organized transition state that favors the formation of one diastereomer over the other, regardless of the inherent steric bias of the substrate. This is particularly important for achieving high diastereomeric ratios (d.r.). While specific mechanistic studies for this compound are not abundant, the principles of nucleophilic addition to substituted cyclohexanones and their imine derivatives are well-established. chemrxiv.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the manufacturing process. Key areas of improvement include the use of safer solvents, renewable starting materials, catalytic versus stoichiometric reagents, and minimizing waste generation.
One of the primary green approaches to forming the N-C bond is the N-alkylation of aniline with 2-methylcyclohexanol (B165396). This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical alternative to traditional alkylations that use alkyl halides, which generate stoichiometric amounts of salt waste. mdpi.com In this process, a catalyst, often a transition metal complex, temporarily removes hydrogen from the alcohol to form an intermediate ketone (2-methylcyclohexanone). This ketone then reacts with aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. mdpi.com
| Green Chemistry Metric | Traditional Synthesis (e.g., with Alkyl Halide) | Green Synthesis (e.g., with Alcohol) | Reference |
|---|---|---|---|
| Atom Economy | Lower | Higher | unica.it |
| Byproduct | Stoichiometric Salt Waste | Water | mdpi.com |
| E-Factor (Environmental Factor) | Higher (more waste) | Lower (less waste) | researchgate.netresearchgate.net |
| Process Mass Intensity (PMI) | Higher | Lower | researchgate.netresearchgate.net |
Complex Reaction Mechanisms and Chemical Transformations Involving N 2 Methylcyclohexyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS). The secondary amino group (–NHR) is a powerful activating group, meaning it increases the rate of EAS compared to benzene (B151609) itself. makingmolecules.comlibretexts.org This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. makingmolecules.com
However, the high reactivity conferred by the amino group can be a drawback, often leading to multiple substitutions. libretexts.orglibretexts.org For instance, the reaction of aniline with bromine proceeds rapidly to yield the 2,4,6-tribrominated product, and it is challenging to halt the reaction at the monosubstitution stage. libretexts.org Another significant consideration is that Friedel-Crafts reactions are generally unsuccessful with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.org This limitation can be overcome by first converting the amine to an amide, which moderates its activating effect. libretexts.orglibretexts.org
The amino group is a strong ortho, para-director, meaning incoming electrophiles are directed to the positions ortho (C2, C6) and para (C4) to the nitrogen substituent. libretexts.org In the case of N-(2-methylcyclohexyl)aniline, the regiochemical outcome of EAS is significantly influenced by steric hindrance. The bulky 2-methylcyclohexyl group attached to the nitrogen sterically hinders the ortho positions.
This steric clash makes it more difficult for an incoming electrophile to attack the positions adjacent to the amino group. Consequently, substitution at the para position is strongly favored over the ortho position. While the electronic activation at the ortho and para positions is comparable, the physical barrier presented by the large alkyl group dictates the final product distribution. This effect is a common phenomenon in substituted anilines; for example, introducing bulky substituents at the ortho-position of an aniline can reduce its reactivity toward electrophilic substitution by forcing the nitrogen's lone pair out of conjugation with the aromatic ring. nih.gov
| Reaction | Electrophile | Major Product | Minor Product(s) | Rationale |
|---|---|---|---|---|
| Bromination | Br₂ | 4-Bromo-N-(2-methylcyclohexyl)aniline | 2-Bromo-N-(2-methylcyclohexyl)aniline, 2,4-Dibromo and 2,4,6-Tribromo derivatives | The bulky 2-methylcyclohexyl group sterically hinders the ortho positions, making the para position the primary site of monosubstitution. makingmolecules.com Polysubstitution is likely without protective measures due to the high activation by the amino group. libretexts.org |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N-(2-methylcyclohexyl)aniline | 2-Nitro-N-(2-methylcyclohexyl)aniline | Strongly acidic conditions can protonate the amine, forming an anilinium ion which is a meta-director. However, reaction on the unprotonated amine (present in equilibrium) leads to ortho/para products, with para predominating due to sterics. nih.gov Oxidation of the ring is a significant side reaction. libretexts.org |
| Sulfonylation | SO₃/H₂SO₄ | 4-(N-(2-methylcyclohexyl)amino)benzenesulfonic acid | 2-(N-(2-methylcyclohexyl)amino)benzenesulfonic acid | Similar to nitration, regioselectivity is governed by a balance of steric hindrance and electronic activation, favoring the para product. |
Electrophilic aromatic substitution reactions on highly activated rings like aniline are typically under kinetic control . researchgate.netlibretexts.org This means the distribution of products is determined by the relative rates at which they are formed, not by their relative thermodynamic stabilities. wikipedia.orgpressbooks.pub The product that forms via the lowest energy transition state (i.e., has the lowest activation energy) will be the major product, provided the reaction is irreversible under the given conditions. wikipedia.orglibretexts.org
For this compound, the activation energy for attack at the para position is lower than at the ortho position primarily due to reduced steric hindrance in the transition state. Therefore, the para product forms faster and is the kinetic product. At low to moderate temperatures, the reverse reaction is typically too slow to allow equilibrium to be established. libretexts.orgpressbooks.pub If the reaction were run at a sufficiently high temperature to make it reversible (allowing for thermodynamic control ), the most stable isomer would predominate. libretexts.org However, for most EAS reactions on anilines, the conditions required for reversibility would also lead to decomposition. Thus, the regioselectivity is almost always governed by kinetic factors. researchgate.netlibretexts.org
Nucleophilic Reactions at the Nitrogen Center of this compound
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. uomustansiriyah.edu.iq This allows this compound to react with a wide range of electrophiles directly at the nitrogen center, most notably in acylation and sulfonylation reactions.
Acylation involves the reaction of the amine with a carboxylic acid derivative, typically an acyl chloride or acid anhydride, to form an amide. openstax.org The mechanism proceeds via nucleophilic acyl substitution. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the N,N-disubstituted amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com
Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. cbijournal.comajchem-b.com The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion to give the final sulfonamide product. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
The product of acylation is an N-acyl-N-(2-methylcyclohexyl)aniline, a type of amide. The formation of the amide bond is a crucial transformation in organic synthesis. scirp.orgorganic-chemistry.org A significant consequence of acylating an aniline derivative is the reduction of the nitrogen's activating effect on the aromatic ring. libretexts.org The lone pair on the nitrogen becomes delocalized over the adjacent carbonyl group, making it less available to donate into the benzene ring. libretexts.orglibretexts.org This reduced activation allows for more controlled subsequent electrophilic aromatic substitution, often preventing polysubstitution. libretexts.org
The product of sulfonylation is an N-sulfonyl-N-(2-methylcyclohexyl)aniline, a sulfonamide. Sulfonamides are a well-known class of compounds, many of which possess important biological activities. nahrainuniv.edu.iqnih.gov Similar to amides, the electron-withdrawing nature of the sulfonyl group also deactivates the aromatic ring towards further electrophilic attack.
| Reaction Type | Reagent Class | Specific Example(s) | Product Class |
|---|---|---|---|
| Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride | N-Aryl-N-alkyl-amide |
| Acylation | Acid Anhydrides | Acetic Anhydride | N-Aryl-N-alkyl-amide |
| Sulfonylation | Sulfonyl Halides | Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride | N-Aryl-N-alkyl-sulfonamide |
Transformations of the Methylcyclohexyl Moiety
The methylcyclohexyl group is a saturated aliphatic moiety and is generally unreactive under the conditions used for electrophilic aromatic substitution or nucleophilic reactions at the nitrogen. Transformations of this part of the molecule require more specific and often harsher conditions. Potential reactions could include free-radical halogenation or oxidation at the tertiary carbon of the cyclohexane (B81311) ring, though these reactions may lack selectivity and could also affect the aniline ring.
One notable transformation could be catalytic dehydrogenation, where under high temperatures and in the presence of a catalyst (like Palladium), the cyclohexyl ring could be aromatized to form an N-(2-methylphenyl)aniline derivative. However, such reactions are not typically performed on substrates with sensitive functional groups like anilines without specific catalytic systems designed to tolerate them. Characterization data for related compounds, such as trans-N,N-dimethyl-4-(2-methylcyclohexyl)aniline, has been reported in the context of synthesis from the corresponding cyclohexanol, indicating that reactions can be performed on precursors to the intact aniline derivative. rsc.org
Ring Functionalization and Derivatization Strategies
The functionalization of this compound and its derivatives can be approached through various strategies targeting either the aniline or the cyclohexyl ring. Derivatization is a key process for modifying the compound's properties for specific applications. researchgate.net
Aniline Ring Functionalization : The aniline ring is susceptible to electrophilic substitution reactions. The presence of the amino group directs incoming electrophiles primarily to the ortho and para positions. However, the bulky 2-methylcyclohexyl group can sterically hinder the ortho position, potentially favoring para-substitution. Common functionalization reactions include halogenation, nitration, and sulfonation, which introduce versatile functional groups for further transformations.
Cyclohexyl Ring Functionalization : The cyclohexyl ring can be functionalized through free-radical reactions or by oxidation to introduce new functional groups. For instance, oxidation can lead to the formation of hydroxylated derivatives. nih.govnih.gov
N-Substitution : The nitrogen atom of the aniline can undergo alkylation or acylation. These reactions are crucial for introducing directing groups for certain C-H activation strategies or for modifying the electronic properties of the molecule. researchgate.net
These derivatization methods allow for the synthesis of a wide array of this compound analogues with tailored electronic and steric properties. researchgate.net
Oxidation and Reduction Pathways of the Cyclohexyl Ring
The cyclohexyl ring of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.
Oxidation: The oxidation of the cyclohexyl ring can introduce hydroxyl groups, leading to the formation of hydroxylated metabolites. For instance, in metabolic studies of related compounds, hydroxylation has been observed at various positions of the cyclohexyl ring. nih.gov The oxidation of N-alkyl-p-nitroso-anilines, which share structural similarities, can yield dimeric nitroso compounds. nih.gov Specific oxidizing agents can target the cyclohexyl moiety to create new functionalities. For example, the use of methylrhenium trioxide as a catalyst with hydrogen peroxide has been shown to oxidize anilines with cyclohexyl substituents. nih.gov
Reduction: While the aniline ring is generally resistant to reduction under mild conditions, the cyclohexyl ring is already in a saturated state. Therefore, reduction pathways are less common for the cyclohexyl moiety itself but can be relevant for derivatives containing reducible functional groups on the ring. For instance, if a ketone or other unsaturated group were introduced onto the cyclohexyl ring through prior oxidation, it could then be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Metal-Catalyzed Coupling Reactions Utilizing this compound
This compound and its derivatives are valuable substrates in a variety of metal-catalyzed coupling reactions, which are fundamental for the construction of complex molecular architectures.
C-H Olefination and Arylation Methodologies
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and aniline derivatives are important substrates in this area. acs.org
para-Selective C-H Olefination : Palladium catalysis has been successfully employed for the para-selective C-H olefination of aniline derivatives. nih.gov This methodology allows for the introduction of an olefinic group at the para position of the aniline ring, proceeding with high efficiency and a broad substrate scope under mild conditions. acs.orgnih.gov The use of specific ligands, such as S,O-ligands, can be crucial for achieving high para-selectivity. nih.gov
meta-C-H Arylation : The functionalization of the typically less reactive meta-position of anilines can be achieved using palladium-norbornene cooperative catalysis. researchgate.net This strategy has been applied to a wide range of aniline derivatives and aryl iodides.
ortho-C-H Arylation : Palladium-catalyzed direct C-H arylation of unprotected anilines can be achieved with high chemoselectivity and regioselectivity for the ortho position by using a cooperating ligand like [2,2′-bipyridin]-6(1H)-one. semanticscholar.org
| Reaction Type | Catalyst System | Position | Key Features |
| C-H Olefination | Pd/S,O-ligand | para | High efficiency and selectivity. nih.gov |
| C-H Arylation | Pd/Norbornene | meta | Cooperative catalysis for less reactive positions. researchgate.net |
| C-H Arylation | Pd/[2,2′-bipyridin]-6(1H)-one | ortho | High chemoselectivity for unprotected anilines. semanticscholar.org |
Buchwald-Hartwig Amination and Suzuki-Miyaura Analogue Reactions
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgnih.govfishersci.it While this compound is a product of such a reaction (coupling of an aniline with a cyclohexyl halide), its derivatives can also participate in further Buchwald-Hartwig aminations. For instance, a halogenated derivative of this compound could be coupled with another amine to form more complex diarylamines. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgnih.gov
Suzuki-Miyaura Analogue Reactions : The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with a halide or triflate. yonedalabs.commdpi.com A derivative of this compound, such as a bromo-substituted version, could be coupled with a boronic acid or ester to introduce a new aryl or alkyl group. nih.gov This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions and the commercial availability of starting materials. nih.gov Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which combines elements of both Suzuki-Miyaura and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and boronic acids. snnu.edu.cn
| Reaction | Catalyst | Bond Formed | Reactants |
| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halide/triflate + Amine wikipedia.orgnih.gov |
| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl/vinyl halide + Organoboron compound yonedalabs.commdpi.com |
Cyclization Reactions and Heterocyclic Ring Formation Involving this compound Derivatives
Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The specific heterocyclic system formed depends on the nature and position of the functional groups on the aniline derivative.
For example, N-(2-alkynyl)aniline derivatives can undergo arylselenyl radical-mediated cyclization to form 3-selenylquinolines. nih.gov This type of reaction involves the formation of key C-Se and C-C bonds in a single step. Similarly, palladium-catalyzed intramolecular cyclization of N-butenylanilines can lead to the formation of quinolines. ehu.es
The synthesis of indole (B1671886) derivatives can be achieved through the cyclization of appropriately substituted N-aryl enamines under palladium catalysis. researchgate.net Furthermore, computational studies have investigated the intramolecular radical addition to aniline derivatives, which can lead to the formation of five-membered rings, a common strategy in the synthesis of natural products. beilstein-journals.orgresearchgate.net The development of methods for the synthesis of meta-substituted anilines has also led to the creation of terphenyl-like structures with applications in materials and coordination chemistry. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Studies
Detailed Conformational Analysis of the N-(2-methylcyclohexyl)aniline System
Conformational analysis studies the various spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, this analysis is particularly complex due to the presence of two flexible units: the substituted cyclohexane (B81311) ring and the N-phenyl group.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The methyl group at the C2 position can be in either an axial or an equatorial position. Generally, the equatorial position is more stable for a substituent on a cyclohexane ring as it avoids 1,3-diaxial interactions. Similarly, the aniline (B41778) group attached at the C1 position also has a preference for the equatorial position to minimize steric hindrance.
Therefore, the most stable conformer is expected to be the trans-isomer with both the aniline and methyl groups in equatorial positions on the cyclohexane ring. In the cis-isomer, one group must be axial while the other is equatorial. The ring can flip, interconverting the axial and equatorial positions. The conformer where the bulkier aniline group is equatorial and the smaller methyl group is axial would be more stable than the reverse.
Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure and stereochemistry of this compound. numberanalytics.com Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, provide detailed information about the molecule's connectivity and spatial arrangement. numberanalytics.comnptel.ac.in
¹H and ¹³C NMR: The initial one-dimensional spectra provide fundamental information. The chemical shifts of the protons and carbons in the cyclohexane ring are indicative of their axial or equatorial positions. For instance, axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. The number of signals in the ¹³C NMR spectrum can help confirm the number of unique carbon atoms, which can be influenced by the molecule's symmetry. organicchemistrydata.org
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org It is crucial for tracing the proton-proton connectivities within the cyclohexane ring and confirming the substitution pattern. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. numberanalytics.com It allows for the definitive assignment of ¹H signals to their corresponding ¹³C signals, which is essential for a complete structural assignment. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly useful for establishing the connectivity between the aniline ring and the cyclohexane ring by observing correlations from the N-H proton to carbons in both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry, specifically the cis or trans relationship between the methyl and aniline substituents. This technique detects protons that are close in space, regardless of whether they are bonded. For the trans-isomer (diequatorial), a NOE correlation would be expected between the axial protons at C1 and C2. For the cis-isomer, a strong NOE would be observed between the axial substituent and the other equatorial substituent.
A hypothetical table of expected ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| Aniline C1 (ipso) | 145-150 | Attached to Nitrogen. |
| Aniline C2, C6 (ortho) | 112-118 | Shielded by the electron-donating amino group. |
| Aniline C3, C5 (meta) | 128-130 | Less affected by the amino group. |
| Aniline C4 (para) | 115-120 | Shielded by the electron-donating amino group. |
| Cyclohexyl C1 | 50-60 | Carbon attached to the nitrogen. |
| Cyclohexyl C2 | 30-40 | Carbon carrying the methyl group. |
| Cyclohexyl C3-C6 | 20-35 | Aliphatic carbons of the cyclohexane ring. |
| Methyl Carbon | 15-25 | Typical range for a methyl group on a cycloalkane. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. spectroscopyonline.comamericanpharmaceuticalreview.com These methods are complementary and offer valuable information on functional groups and non-covalent interactions like hydrogen bonding. spectroscopyonline.comnih.gov
The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent parts: the aniline group and the methylcyclohexane (B89554) group. researchgate.net
N-H Stretching: A key feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears as a sharp, medium-intensity band in the 3350-3450 cm⁻¹ region. materialsciencejournal.org Its exact position and shape can be influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations of the aniline ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylcyclohexyl group appear below 3000 cm⁻¹. spectroscopyonline.com The aliphatic stretches are often more intense in the Raman spectrum.
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically give rise to a set of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. materialsciencejournal.org
N-H Bending: The N-H in-plane bending (scissoring) mode of the secondary amine is typically found near 1500-1550 cm⁻¹.
Ring Modes: The characteristic in-plane and out-of-plane bending vibrations of the substituted benzene ring provide further structural confirmation.
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| N-H Stretch | 3350 - 3450 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| N-H Bend | 1500 - 1550 | FT-IR |
| C-N Stretch | 1250 - 1350 | FT-IR |
The nitrogen atom of the aniline group can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. sci-hub.se In the condensed phase (liquid or solid), this compound molecules can associate via intermolecular N-H···N hydrogen bonds. This association leads to changes in the vibrational spectra. sci-hub.se
Specifically, the N-H stretching frequency is sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a sharp band corresponding to the "free" N-H stretch is observed. As the concentration increases or in the pure liquid/solid state, the formation of hydrogen bonds causes this band to broaden and shift to a lower frequency (a red shift). The magnitude of this shift can provide an indication of the strength of the hydrogen bonding. In some cases, both the free and hydrogen-bonded N-H bands can be observed simultaneously, providing insight into the equilibrium between monomeric and aggregated species. While aniline itself can exhibit complex hydrogen bonding, sometimes favoring stacking interactions, the presence of the bulky cyclohexyl group may influence the preferred mode of intermolecular association. uva.es
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental compositions for the molecular ion and its fragments. chimia.ch This information is critical for confirming the molecular formula and elucidating the fragmentation pathways upon ionization. nih.gov
For this compound (C₁₃H₁₉N), the nominal molecular weight is 189. The molecular ion peak (M⁺˙) in the mass spectrum will have an odd integer mass, consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org
The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals. Common fragmentation patterns for this molecule would include: libretexts.orgmsu.edu
Alpha-Cleavage: This is a very common fragmentation pathway for amines. libretexts.org It involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, cleavage of the bond between C1 and C2 of the cyclohexane ring is likely. This would result in the loss of a C₅H₁₀˙ radical or related fragments, leading to a stable, resonance-stabilized ion.
Loss of the Methyl Group: Cleavage of the bond to the methyl group would result in a peak at M-15, corresponding to the loss of a methyl radical (˙CH₃).
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation through various pathways, often leading to a series of peaks separated by 14 mass units (CH₂), characteristic of alkane fragmentation. libretexts.org A prominent fragment could arise from the loss of an ethyl or propyl radical.
Formation of Tropylium (B1234903) Ion: While more characteristic of alkylbenzenes, rearrangement to form a tropylium ion (m/z 91) or related aromatic fragments is possible, though may be less favored compared to direct cleavage at the amine. youtube.com
The table below outlines some of the plausible fragments and their corresponding m/z values.
| m/z Value | Proposed Fragment Identity | Notes |
| 189 | [C₁₃H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclohexane ring. |
| 106 | [C₆H₅NHCH₂]⁺ | Result of α-cleavage and rearrangement. |
| 93 | [C₆H₅NH₂]⁺˙ | Aniline radical cation from cleavage of the N-cyclohexyl bond. |
Mechanistic Interpretation of Characteristic Fragmentation Ions
The mass spectrometry of this compound under electron ionization (EI) is predicted to exhibit a series of characteristic fragmentation patterns, driven by the presence of the aniline moiety and the substituted cycloalkane ring. The ionization process typically involves the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization energy in the molecule, forming a molecular ion (M+•). wikipedia.org The subsequent fragmentation pathways are dominated by cleavages that lead to the formation of stable cations and neutral radicals. uni-saarland.de
Key fragmentation processes for N-alkyl and N-cycloalkyl anilines include alpha-cleavage, which is the scission of a bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu For this compound, two primary alpha-cleavages are possible:
Cleavage of the N-C(cyclohexyl) bond: This would result in the formation of a stable anilinium radical cation or related fragments, though it is often less favored than cleavage of the substituent.
Cleavage of a C-C bond within the cyclohexyl ring, alpha to the nitrogen attachment point: This is a dominant pathway for aliphatic amines. docbrown.info This cleavage leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
Fragmentation is also heavily influenced by the cyclohexyl ring. The initial molecular ion can undergo ring-opening followed by further fragmentation. The loss of the methyl group (•CH₃) from the cyclohexyl ring is another plausible pathway. The fragmentation of the ring itself can lead to a series of hydrocarbon-like fragment ions, typically appearing as clusters of peaks separated by 14 mass units (CH₂). msu.edu
The table below outlines the plausible characteristic fragmentation ions for this compound and their mechanistic origins.
| m/z Value (Proposed) | Proposed Ion Structure/Formula | Mechanistic Interpretation |
| 189 | [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 174 | [C₁₂H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from the cyclohexyl ring. |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage resulting in the loss of the methylcyclohexyl radical, forming a stable anilinium-type ion. |
| 93 | [C₆H₅NH₂]⁺• | Cleavage of the N-C(cyclohexyl) bond, forming the aniline radical cation. |
| 83 | [C₆H₁₁]⁺ | Methylcyclohexyl cation formed by cleavage of the N-C(cyclohexyl) bond with charge retention on the alkyl fragment. |
| 57 | [C₄H₉]⁺ | Common fragment from the breakdown of a cyclohexane ring. msu.edu |
This table is based on established fragmentation principles for related compounds, as direct experimental data for this compound is not widely published.
Isotopic Labeling Studies in Mass Spectrometry
Isotopic labeling is a powerful technique used to trace the pathways of atoms and fragments during mass spectrometric analysis, thereby confirming fragmentation mechanisms. symeres.com By replacing an atom in a molecule with its heavier stable isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the resulting fragment ions containing that label will increase accordingly. researchgate.net This mass shift allows for the unambiguous identification of the atoms retained in the fragment ion. nih.gov
For this compound, several isotopic labeling strategies could provide critical insights:
Deuterium (B1214612) Labeling of the Amine Proton (N-D): Replacing the amine hydrogen with deuterium would result in a 1-dalton mass shift in the molecular ion and any fragment retaining the N-D group. This helps to track rearrangements involving this specific hydrogen atom.
¹³C Labeling: Incorporating a ¹³C atom at a specific position, such as the C1 or C2 position of the cyclohexane ring or the C1 position of the aniline ring, would help to verify the proposed ring fragmentations and alpha-cleavages. For instance, if the fragment at m/z 106 retains a ¹³C label originally placed on the aniline ring, it would confirm its identity as an aniline-containing fragment.
Deuterium Labeling of the Cyclohexyl Ring: Placing deuterium atoms on the cyclohexyl ring, for example on the methyl group (CD₃), would cause a predictable mass shift in fragments containing this group. This would help to confirm the loss of the methyl group versus other fragmentation pathways of the ring. biorxiv.org
The following table illustrates how specific isotopic labels would be expected to alter the mass of key fragments, aiding in mechanistic elucidation.
| Fragment Ion (Unlabeled) | m/z (Unlabeled) | Labeling Position | Expected m/z (Labeled) | Information Gained |
| [M]⁺• | 189 | N-¹⁵N | 190 | Confirms nitrogen content in the molecular ion. |
| [M-CH₃]⁺ | 174 | 2-methyl-(CD₃) | 177 | Confirms the fragment arises from loss of the methyl group. |
| [C₇H₈N]⁺ | 106 | Aniline-¹³C₆ | 112 | Confirms the fragment contains the entire aniline ring. |
| [C₆H₅NH₂]⁺• | 93 | N-D | 94 | Confirms the fragment contains the amine proton. |
X-ray Crystallography and Solid-State Structural Investigations of this compound and Its Derivatives
The structure of this compound is defined by several key geometric parameters:
Aniline Moiety: The geometry of the amine group in anilines is a compromise between sp² and sp³ hybridization. wikipedia.org Delocalization of the nitrogen lone pair into the aromatic ring favors a planar geometry, while stabilization of the lone pair in an orbital with s-character favors a pyramidal shape. The C(aryl)-N bond length is expected to be shorter than a typical C-N single bond due to this partial π-bonding character. wikipedia.org
Cyclohexyl Ring Conformation: The 2-methylcyclohexyl group will almost certainly adopt a stable chair conformation to minimize steric strain. The methyl group and the aniline substituent can be in either axial or equatorial positions. The lowest energy conformation would likely feature the bulky aniline group in an equatorial position. The relative orientation (cis or trans) of the methyl and anilino groups would be fixed, leading to distinct diastereomers, each with its own preferred conformation and potential crystal structure.
Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. iucr.org For this compound, the dominant interactions are expected to be hydrogen bonds and van der Waals forces.
Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor. It can form hydrogen bonds with suitable acceptors. In the absence of other strong acceptors, the nitrogen atom of a neighboring molecule or the π-system of an adjacent aniline ring can act as acceptors. sci-hub.se This can lead to the formation of chains or dimers. acs.orgresearchgate.net For example, many aniline derivatives form N-H···N hydrogen-bonded chains in the solid state. iucr.org
C-H···π Interactions: Hydrogen atoms on the cyclohexyl ring can interact with the electron-rich π-face of the aniline ring of a neighboring molecule, further stabilizing the crystal structure.
Van der Waals Forces: The bulky and non-polar cyclohexyl and methyl groups will contribute significantly to the crystal packing through dispersion forces. The shape of the molecule, dictated by the cis/trans isomerism and the conformation of the cyclohexyl ring, will play a crucial role in determining how efficiently the molecules can pack together.
| Interaction Type | Potential Groups Involved | Significance in Crystal Packing |
| Hydrogen Bonding | N-H (donor) with N (acceptor) or π-system (acceptor) | Primary directional force; often dictates the formation of chains, dimers, or sheets. sci-hub.seresearchgate.net |
| π-π Stacking | Parallel or offset stacking of aniline rings | Contributes to lattice energy and dense packing. iucr.org |
| C-H···π Interactions | C-H bonds of the cyclohexyl ring with the π-face of the aniline ring | Secondary directional interactions that help to organize the supramolecular structure. |
| Van der Waals Forces | Interactions between all atoms, especially the hydrocarbon portions | Non-directional forces that are critical for overall cohesion and packing efficiency. |
Polymorphism and Solid-State Conformational Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can exhibit different physical properties. This compound possesses significant conformational flexibility, which makes it a likely candidate for exhibiting polymorphism.
The sources of this flexibility include:
Rotation about the N-C(aryl) and N-C(cyclohexyl) bonds: This allows the two ring systems to adopt various relative orientations. nih.gov
Ring Inversion of the Cyclohexane Ring: While the chair is the most stable conformation, the ability to "flip" between two chair forms (though likely with a high energy barrier if the substituents are large) introduces conformational diversity.
Cis/Trans Isomerism: this compound exists as cis and trans diastereomers based on the relative positions of the methyl and anilino groups on the cyclohexane ring. These are distinct compounds but each could potentially crystallize in multiple forms.
Different molecular conformations can pack in different ways, leading to distinct polymorphs. For example, one polymorph might be stabilized by N-H···N hydrogen-bonded chains, while another might favor N-H···π interactions and different π-π stacking arrangements. Solid-state NMR spectroscopy, in conjunction with X-ray diffraction, is a powerful tool for characterizing such systems, as it can distinguish between different local electronic environments corresponding to different conformers or packing arrangements. researchgate.netcas.cz Computational studies are also employed to predict the relative energies of different possible crystal structures. rsc.org
Computational and Theoretical Chemistry Insights into N 2 Methylcyclohexyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity Parameters
No specific Density Functional Theory (DFT) studies on the ground state properties and reactivity parameters of N-(2-methylcyclohexyl)aniline have been identified in the surveyed scientific literature. Such studies would typically provide valuable data on the molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which are derivable from DFT calculations, are therefore not available for this compound.
Ab Initio Methods for Excited State Analysis and Spectroscopic Property Prediction
There is no available research detailing the use of ab initio methods for the analysis of the excited states or the prediction of spectroscopic properties of this compound. These high-level computational techniques are essential for accurately predicting electronic transition energies, oscillator strengths, and the nature of excited states, which are fundamental to understanding the compound's photophysical properties.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Conformational Free Energy Surfaces of the Methylcyclohexyl Ring
Specific molecular dynamics simulations to map the conformational free energy surfaces of the methylcyclohexyl ring in this compound are not present in the current body of scientific literature. Such simulations would elucidate the relative stabilities of different chair and boat conformations and the energetic barriers between them, which are critical for understanding the molecule's three-dimensional structure and dynamics.
Solvent-Solute Interactions and Their Impact on Reactivity
Detailed computational studies on the solvent-solute interactions of this compound and their impact on its reactivity are not documented. This type of research would involve simulating the compound in various solvents to understand how the solvent environment influences its conformational preferences and modulates its reactivity through specific and non-specific interactions.
Reaction Mechanism Modeling and Transition State Analysis
No published studies on the modeling of reaction mechanisms or the analysis of transition states involving this compound have been found. This area of computational chemistry is vital for predicting the pathways of chemical reactions, identifying key intermediates and transition states, and determining the activation energies that govern reaction rates. Without such studies, a theoretical understanding of how this compound participates in and is formed through chemical reactions remains speculative.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built on molecular descriptors calculated from the compound's structure.
For this compound, a QSPR approach could be used to predict a range of properties without the need for experimental measurement.
Spectroscopic Parameters: By developing models based on a database of similar compounds with known spectral data, one could predict the NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima for this compound. Machine learning algorithms are increasingly used for this purpose. aalto.firesearchgate.net
Physico-Chemical Properties: Important properties such as boiling point, melting point, solubility, and lipophilicity (logP) can be estimated using QSPR models. These models use descriptors that encode information about the molecule's size, shape, and electronic features to make predictions.
A hypothetical data table for predicted properties is shown below.
| Property | Predicted Value (Hypothetical) | Method/Model |
| Boiling Point (°C) | 260-270 | Group Contribution |
| logP (o/w) | 4.1 | Atom-based Method |
| ¹³C NMR Shift (C1-ipso) | 148 ppm | Machine Learning |
| N-H Stretch Freq. (cm⁻¹) | 3400-3450 | DFT Calculation |
QSPR models can also be extended to predict reactive behavior.
Reaction Rates and Selectivities: By correlating molecular descriptors with experimentally determined reaction rates or selectivities (e.g., regioselectivity in aromatic substitution) for a series of related aniline (B41778) derivatives, a predictive model could be built. This model could then estimate the reactivity of this compound in similar reactions.
Chemical Stability: Descriptors related to bond dissociation energies, electronic stability (HOMO-LUMO gap), and potential for oxidation or degradation can be calculated. A QSPR model could use these descriptors to predict the compound's shelf life or its stability under specific reaction conditions.
Applications in Advanced Materials Science and Specialty Chemical Production Excluding Prohibited Areas
Role as Ligands in Coordination Chemistry and Organometallic Catalysis
The nitrogen atom in N-(2-methylcyclohexyl)aniline possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. The steric and electronic properties of the 2-methylcyclohexyl and phenyl groups can influence the stability and reactivity of the resulting metal complexes.
The synthesis of ligands based on N-substituted anilines is a well-established area of coordination chemistry. For this compound, ligand design could involve modification of the aniline (B41778) ring or the cyclohexyl group to introduce additional coordinating atoms, thereby creating multidentate ligands. The synthesis of such ligands would typically involve standard organic transformations. For instance, functional groups could be introduced onto the phenyl ring via electrophilic aromatic substitution, or the cyclohexyl ring could be further functionalized. The synthesis of related N-substituted aniline ligands often involves N-alkylation or N-arylation reactions thieme-connect.de.
The design of these ligands can be tailored to achieve specific catalytic properties. The sterically demanding 2-methylcyclohexyl group can create a specific chiral environment around a metal center, which is a desirable feature for asymmetric catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the aniline ring.
| Ligand Design Strategy | Potential Synthetic Route | Anticipated Feature |
|---|---|---|
| Introduction of phosphine groups on the aniline ring | Directed ortho-lithiation followed by reaction with a chlorophosphine | Bidentate P,N-ligand for cross-coupling reactions |
| Functionalization of the cyclohexyl ring | Hydroxylation or amination of the cyclohexyl group | Hemilabile ligands with tunable coordination |
| Synthesis of chiral derivatives | Use of enantiomerically pure 2-methylcyclohexylamine in the initial synthesis | Application in asymmetric catalysis |
While specific catalytic applications of this compound complexes are not detailed in available literature, the broader class of N-alkyl-N-aryl amines serves as important ligands in a variety of catalytic reactions. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands with aniline-based components have shown high efficiency in cross-coupling reactions thieme-connect.de. The steric bulk provided by the 2-methylcyclohexyl group could be advantageous in promoting reductive elimination, a key step in many cross-coupling cycles.
Potential catalytic applications for metal complexes of this compound-based ligands could include:
Cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations, where the ligand can influence catalyst stability and selectivity.
Hydrogenation and transfer hydrogenation: The chiral nature of the ligand could be exploited for asymmetric hydrogenation of prochiral substrates.
Polymerization: As co-catalysts in olefin polymerization, influencing the properties of the resulting polymer.
Precursors for Polymer Monomers and Macromolecular Architectures
Aniline and its derivatives are fundamental building blocks for a wide range of polymers, most notably polyaniline (PANI). The substituent on the nitrogen or the aromatic ring can significantly alter the properties of the resulting polymer.
This compound could potentially be polymerized through oxidative coupling of the aniline units, similar to the synthesis of polyaniline. The presence of the bulky 2-methylcyclohexyl group on the nitrogen atom would likely impact the polymerization process and the properties of the resulting polymer. A study on the polymerization of a structurally similar monomer, 2-(cyclohex-2-en-1-yl)aniline, demonstrated that new polyaniline derivatives with modified properties could be synthesized rsc.org.
The incorporation of this compound into a polymer backbone is expected to:
Increase solubility: The bulky, non-polar cyclohexyl group could disrupt intermolecular chain packing, leading to improved solubility in organic solvents compared to unsubstituted polyaniline rsc.org.
Modify electronic properties: The alkyl substituent on the nitrogen atom can influence the electronic structure of the polymer, affecting its conductivity and optical properties.
Introduce chirality: If an enantiomerically pure form of this compound is used, a chiral polymer could be obtained, with potential applications in chiral separations or as a chiral sensor.
The polymerization could be achieved through chemical or electrochemical methods, with the choice of oxidant and reaction conditions playing a crucial role in determining the polymer's molecular weight and structure nih.gov.
Polymers derived from this compound could be utilized in the formulation of advanced polymer composites and coatings. The enhanced solubility of such polymers would facilitate their processing and incorporation into various matrices.
Potential Applications in Composites and Coatings:
| Application Area | Potential Role of Poly(this compound) |
| Conductive Composites | As a dispersible conductive filler in an insulating polymer matrix to create materials for electrostatic dissipation or electromagnetic interference (EMI) shielding. |
| Corrosion-Resistant Coatings | As a component in protective coatings for metals, where the aniline moiety can contribute to passivation of the metal surface. |
| Functional Coatings | The polymer could be functionalized to create coatings with specific sensory responses to chemical analytes. |
The performance of these composites and coatings would depend on factors such as the loading of the conductive polymer, its dispersion within the matrix, and its interaction with other components of the formulation.
Intermediates in Specialty Chemical Synthesis
N-substituted anilines are valuable intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes echemi.com. The reactivity of this compound is centered around the aniline core, which can undergo various transformations.
The aromatic ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The position of substitution (ortho, meta, or para) would be directed by the N-(2-methylcyclohexyl)amino group, which is an activating, ortho-para directing group, although the steric bulk of the substituent might favor para substitution.
The secondary amine functionality can also be a site for further reactions. For instance, it can be acylated or undergo further alkylation. The synthesis of N-substituted anilines can be achieved through various methods, including the reductive amination of cyclohexanones with anilines or the N-alkylation of anilines rsc.org. These synthetic routes highlight the versatility of this class of compounds as intermediates.
Table of Potential Transformations and Products:
| Reaction Type | Reagents | Potential Product Class |
| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | Bromo-N-(2-methylcyclohexyl)anilines |
| Nitration | HNO₃ / H₂SO₄ | Nitro-N-(2-methylcyclohexyl)anilines |
| Acylation | Acetyl chloride | N-acetyl-N-(2-methylcyclohexyl)aniline |
| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, base | N-(2-methylcyclohexyl)-N-arylanilines |
These transformations would yield a variety of substituted aniline derivatives that could serve as precursors for more complex target molecules in various sectors of the chemical industry.
Applications in Advanced Solvents and Reaction Media Components
No dedicated studies have been found that evaluate this compound as an advanced solvent or a component of reaction media. N-alkylanilines can be used as reaction solvents, particularly in processes that require a basic medium or a high-boiling point solvent. researchgate.net
The potential utility of a compound as a solvent is determined by its physical properties, such as its boiling point, melting point, and polarity. While some physical properties for this compound are available, a comprehensive solvent profile has not been published. The table below summarizes the available physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| CAS Number | 189238-63-9 |
Data sourced from publicly available chemical databases.
The structure of this compound suggests it would be a relatively nonpolar, high-boiling point liquid, which are characteristics of certain specialized industrial solvents. However, without experimental data on its solvent parameters (e.g., dielectric constant, dipole moment), its potential in this application area cannot be definitively assessed.
Emerging Research Frontiers and Future Perspectives on N 2 Methylcyclohexyl Aniline Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of N-(2-methylcyclohexyl)aniline can be envisioned through several modern catalytic approaches that offer improvements in efficiency, selectivity, and sustainability over classical methods. A primary and highly effective strategy is the reductive amination of 2-methylcyclohexanone (B44802) with aniline (B41778). pearson.com This reaction is typically catalyzed by a heterogeneous catalyst, such as palladium on carbon (Pd/C), and proceeds through the formation of an imine or enamine intermediate, which is subsequently reduced in situ. nih.gov The process can be optimized by carefully controlling reaction conditions to favor the formation of the desired secondary amine. nih.gov
Recent advancements in catalysis offer promising alternatives. For instance, nickel-catalyzed direct N-alkylation of anilines using alcohols has emerged as a cost-effective and selective method for forming C-N bonds. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology avoids the need for pre-oxidized substrates like ketones and generates water as the only byproduct. Applying this to 2-methylcyclohexanol (B165396) and aniline with a suitable nickel catalyst could provide a direct and atom-economical route to the target compound.
Furthermore, iron-catalyzed C-H amination of arenes represents a cutting-edge approach that could potentially be adapted for this synthesis. organic-chemistry.orgethz.chchemistryviews.org While current methods focus on simpler alkyl groups, future developments could enable the direct coupling of a 2-methylcyclohexylamino group to the benzene (B151609) ring, bypassing the need for a pre-functionalized aniline.
Below is a comparative table of potential synthetic methodologies.
| Methodology | Reactants | Catalyst/Reagent Examples | Potential Advantages | Potential Challenges |
| Reductive Amination | 2-methylcyclohexanone, Aniline, Reducing Agent (e.g., H₂) | Pd/C, Rh-Ni/SiO₂, NaBH₃CN | High efficiency, well-established | Requires a ketone starting material, potential for over-alkylation |
| Catalytic N-Alkylation | 2-methylcyclohexanol, Aniline | NiBr₂/Ligand systems | Atom-economical, uses alcohol feedstock | May require higher temperatures and specific ligands |
| C-H Amination | Benzene, 2-methylcyclohexylamine | Iron(II) salts | Direct functionalization of arenes | Reagent scope and regioselectivity for complex amines |
Exploration of Unconventional Reactivity Patterns and Selectivities
The reactivity of this compound is largely unexplored, presenting significant opportunities for discovering novel chemical transformations. The interplay between the nucleophilic nitrogen, the aromatic ring, and the sterically demanding cyclohexyl group could lead to unique reactivity.
One area of interest is the visible-light-induced, iridium-catalyzed reactions, which have been shown to generate aminomethyl radicals from related N-alkylanilines for addition to various substrates. beilstein-journals.org Subjecting this compound to similar photoredox conditions could generate a nitrogen-centered radical or an α-amino radical at the cyclohexyl ring, opening pathways to complex cyclizations or intermolecular C-C bond formations. beilstein-journals.org
The N-H bond in this compound also offers a handle for functionalization. Transition metal-catalyzed C-H activation of the aniline ring, directed by the secondary amine, could provide a route to ortho-functionalized derivatives. The steric bulk of the 2-methylcyclohexyl group would likely play a crucial role in directing the regioselectivity of such reactions. Additionally, the development of annulation reactions, such as the [4+1] annulative double C-H functionalization reported for N,N-dialkylanilines, could be adapted to synthesize novel indole-like heterocyclic structures from this compound. nih.gov
Integration with Advanced In Situ Spectroscopic and Real-Time Analytical Techniques
To optimize synthetic routes and understand the mechanisms of novel reactions involving this compound, the integration of advanced analytical techniques is crucial. In situ reaction monitoring tools, such as flow Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time tracking of reactant consumption and product formation. nih.gov This data is invaluable for kinetic analysis and for identifying transient intermediates, which can be key to elucidating complex reaction mechanisms. nih.gov
For example, monitoring the reductive amination of 2-methylcyclohexanone with aniline in real-time could provide insights into the rate of imine formation versus its subsequent reduction, allowing for fine-tuning of conditions to maximize the yield of the desired secondary amine and minimize byproducts. nih.gov Similarly, when exploring new catalytic cycles, techniques like Signal Amplification by Reversible Exchange (SABRE) with benchtop NMR can overcome sensitivity limitations to monitor reactions at low catalyst and substrate concentrations. nih.govresearchgate.net The application of ambient sampling portable mass spectrometry could also be employed for real-time monitoring of reaction progress, even in complex mixtures. rsc.org
| Technique | Information Gained | Application Example |
| Flow NMR/IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; kinetic data. | Optimizing the conditions for the catalytic N-alkylation of aniline with 2-methylcyclohexanol. |
| SABRE-NMR | Enhanced sensitivity for monitoring low-concentration species. | Detecting key catalytic intermediates in novel C-H amination reactions. |
| Portable Mass Spectrometry | Rapid identification of products and byproducts in real-time. | On-the-fly screening of different catalysts for the synthesis of this compound. |
Future Directions in Advanced Materials Science Applications
Aniline and its derivatives are fundamental building blocks for conducting polymers and other functional materials. rsc.org The incorporation of the 2-methylcyclohexyl group into a polyaniline backbone could impart novel properties. The bulky, non-planar substituent would likely disrupt the packing of polymer chains, potentially increasing solubility in organic solvents—a common challenge with polyaniline. This enhanced processability could facilitate the fabrication of thin films for applications in sensors or electronic devices. rsc.org
The synthesis and characterization of poly(this compound) would be a primary research goal. Electrochemical or chemical polymerization methods could be explored. acs.org The resulting polymer's electrical conductivity, thermal stability, and morphology would be of significant interest. Furthermore, copolymers of this compound with aniline or other functionalized anilines could be synthesized to tune the material properties for specific applications, such as sensors for humidity or ammonia (B1221849), as has been demonstrated for other polyaniline derivatives. rsc.orgresearchgate.net
Unaddressed Stereochemical and Conformational Challenges in Complex Derivatives
This compound is a chiral molecule with multiple stereocenters. The cyclohexane (B81311) ring contains two stereocenters (at C1 and C2), leading to the possibility of diastereomers (cis and trans) and, for each diastereomer, a pair of enantiomers (R,S configurations). This stereochemical complexity presents both challenges and opportunities.
A significant challenge lies in the stereoselective synthesis of a single isomer. Biocatalytic reductive amination, using enzymes such as imine reductases (IREDs), is a powerful tool for the asymmetric synthesis of chiral amines and could be a promising avenue for accessing specific stereoisomers of this compound. researchgate.net The separation of the different stereoisomers would require chiral chromatography or other advanced separation techniques.
Once isolated, the conformational analysis of the cis and trans isomers would be a key research objective. The orientation of the aniline group (axial vs. equatorial) and the conformation of the cyclohexane ring will be influenced by the steric interactions between the methyl group and the aniline moiety. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, coupled with computational modeling, would be essential to elucidate the preferred conformations in solution. Understanding these stereochemical and conformational aspects is critical, as they will undoubtedly influence the molecule's reactivity, its interaction with biological systems, and the properties of materials derived from it. The PubChem database contains an entry for a related, more complex compound, 2-methyl-5-[(1R,2S)-2-methylcyclohexyl]aniline, highlighting the importance of defining stereochemistry in this class of molecules. nih.gov
Q & A
Q. What are the recommended safety protocols for handling N-(2-methylcyclohexyl)aniline in laboratory settings?
this compound is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure (Hazard Statement H332, H312, H302) . Key safety measures include:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles).
- Avoidance of skin contact and inhalation via closed systems during synthesis.
- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
- Storage in airtight containers away from oxidizers, with toxicity data regularly updated due to incomplete characterization .
Q. Which synthetic routes are effective for producing this compound, and what are their critical reaction parameters?
A common method involves reductive alkylation of aniline with 2-methylcyclohexanone:
- Step 1 : Condensation of aniline with 2-methylcyclohexanone in acidic conditions (e.g., HCl) to form the imine intermediate.
- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine .
- Critical Parameters :
- Temperature: 25–60°C for optimal imine stability.
- Solvent: Ethanol or tetrahydrofuran (THF) for solubility.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Methodological solutions include:
- Dynamic NMR : To study ring-flip kinetics of the cyclohexyl group, which affects proton splitting patterns .
- 2D-COSY/HSQC : For unambiguous assignment of overlapping signals in aromatic regions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., calculated for C₁₃H₁₉N: 189.1517) and rule out adducts .
- Comparative Analysis : Cross-referencing with databases like EPA DSSTox or Ashford’s Dictionary for known spectral libraries .
Q. What methodological approaches are used to study the environmental degradation pathways of this compound in herbicide formulations?
As a structural analog of siduron (N-(2-methylcyclohexyl)-N'-phenylurea), its environmental fate can be assessed via:
- Hydrolysis Studies : Incubate at pH 5–9 (25°C) and monitor degradation via LC-MS/MS. The cyclohexyl group increases hydrophobicity, slowing hydrolysis compared to linear analogs .
- Soil Mobility Assays : Use OECD Guideline 121—measure log Koc (octanol-carbon coefficient) to predict adsorption in loamy soils .
- Microbial Degradation : Inoculate agricultural soil samples and quantify residual compound via GC-FID. Data may show variability due to microbial community diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
